(4-(Dimethylamino)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Dimethylamino)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is an organic compound that features a unique combination of functional groups. These include a dimethylamino group, a thiophene ring, an oxadiazole ring, and an azetidinone moiety, all connected to a central phenyl ring. This intricate structure suggests a diverse range of chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of the thiophene derivative:
Thiophene can be functionalized with various substituents to prepare (3-(thiophen-3-yl)-1,2,4-oxadiazole). This typically involves the cyclization of a thiophene carboxylic acid with hydrazine hydrate and cyanogen bromide under reflux conditions.
Step 2: : Formation of the azetidinone ring:
The azetidinone moiety can be synthesized via [2+2] cycloaddition reactions involving imines and ketenes. For instance, an imine formed from 4-(dimethylamino)benzaldehyde and an amine can be reacted with a ketene intermediate to yield the azetidinone.
Step 3: : Coupling reactions to form the final product:
The different components (thiophene-oxadiazole and azetidinone) are coupled using conventional methods, like amide coupling reactions with EDCI and DMAP as coupling agents.
Industrial Production Methods
Industrial synthesis would scale up these reactions with optimizations to improve yield, reduce byproducts, and streamline purification. Large-scale production might employ continuous flow chemistry techniques to handle reactions more efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation at the thiophene ring.
Reduction: : The oxadiazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: : The dimethylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Hydrogen gas with palladium on carbon.
Substitution reagents: : Alkyl halides, acyl chlorides.
Major Products Formed
Depending on the reaction, products can include oxidized thiophene derivatives, reduced oxadiazole compounds, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Serves as a ligand in transition metal catalysis, enhancing reactions like hydrogenation or cross-coupling.
Organic Synthesis: : Acts as a building block for the synthesis of more complex organic molecules.
Biology
Pharmacology: : Shows potential as a bioactive compound in drug discovery, possibly targeting neurological receptors due to the presence of the dimethylamino group.
Medicine
Therapeutics: : Could be explored for antimicrobial and anticancer properties, given the bioactive nature of oxadiazole and thiophene derivatives.
Industry
Materials Science: : Used in the synthesis of novel polymers or as a component in organic electronic devices due to its conjugated structure.
Mechanism of Action
The precise mechanism of action depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors through its functional groups, potentially influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds: : (4-(Dimethylamino)phenyl)(3-(2-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone.
Uniqueness: : The presence of a thiophene ring and the specific positioning of functional groups differentiate it, offering unique reactivity and potential biological activity compared to its analogs.
By dissecting its synthesis, reactions, and applications, we uncover the versatility and potential of (4-(Dimethylamino)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone in various fields. This compound's journey from a complex name to a multifaceted tool in research highlights the fascinating world of organic chemistry.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-21(2)15-5-3-12(4-6-15)18(23)22-9-14(10-22)17-19-16(20-24-17)13-7-8-25-11-13/h3-8,11,14H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZWCKPJXFUTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.